Summary of the Application: Acetate-based ionic liquids (AcILs), such as Tribromoethyl acetate, display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity. These unique characteristics make them important candidates for a range of applications in the field of energy and in the petrochemical industry .
Methods of Application: Preparation methods of AcILs, including one- and two-step synthesis, are reviewed. The relationship between properties and temperature is discussed, and some physical and thermodynamic properties of different AcILs are summarized and further calculated .
Results or Outcomes: The applications of AcILs in the fields of biomass processing, organic synthesis, separation, electrochemistry, and other fields are reviewed based on their prominent properties . The dual functions of AcILs as solvents and activators for biomass dissolution are discussed, and the roles of AcILs as catalysts and reaction mediums in clean organic synthesis are highlighted .
Summary of the Application: Tribromoethyl acetate is used as an anesthetic for the production of genetically engineered mice and rats .
Methods of Application: The drug is prepared and stored properly, and then administered to the animals. The dosage used in the study was 240 mg/kg i.p .
Results or Outcomes: The use of Tribromoethyl acetate as an anesthetic was found to be safe and effective for genetically engineered mouse production when the drug was prepared and stored properly .
Methods of Application: Avertin was administered rectally as a retention enema or by intravenous injection .
Results or Outcomes: Electrophysiology studies showed that tribromoethanol acts as a positive allosteric modulator of the inhibitory GABA A and glycine receptors, a mechanism similar to that seen with the related compound 2,2,2-trichloroethanol .
Summary of the Application: Tribromoethyl acetate is used in the plastics industry as a polymerization initiator .
Methods of Application: The specific methods of application can vary depending on the type of polymer being synthesized and the specific requirements of the process .
Results or Outcomes: The use of Tribromoethyl acetate as a polymerization initiator can help to control the polymerization process and improve the properties of the resulting polymer .
Tribromoethyl acetate is a chemical compound with the molecular formula CHBrO. It is classified as an ester formed through the reaction of tribromoethanol and acetic acid. The structure of tribromoethyl acetate features a central ethyl group bonded to an acetate group and three bromine atoms attached to the carbon backbone, which significantly influences its chemical properties and reactivity.
There's no scientific research available on the mechanism of action of Tribromoethyl acetate.
Tribromoethyl acetate can be synthesized through several methods:
Interaction studies involving tribromoethyl acetate primarily focus on its reactivity with nucleophiles and its behavior under different solvent conditions. Research indicates that solvent polarity significantly affects the photochemical outcomes of tribromoethyl acetate, leading to diverse products based on solvent choice. Further investigation into its interactions with biological systems is warranted to assess potential toxicological effects .
Several compounds share structural similarities with tribromoethyl acetate. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Tribromoacetic Acid | CHBrO | A carboxylic acid derivative known for its reactivity. |
Ethyl Tribromoacetate | CHBrO | An ester similar in structure but differing in properties due to ethyl substitution. |
2-Bromopropanoic Acid | CHBrO_2 | A simpler brominated carboxylic acid used in organic synthesis. |
Tribromoethyl acetate is unique due to its specific combination of three bromine atoms attached to an ethyl group within an ester framework. This configuration enhances its reactivity compared to other similar compounds, making it a versatile intermediate for various organic transformations while also potentially influencing its biological activity. The presence of multiple bromines may impart distinct physical and chemical properties not found in less halogenated analogs.